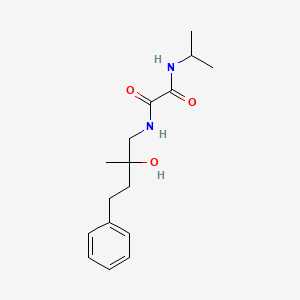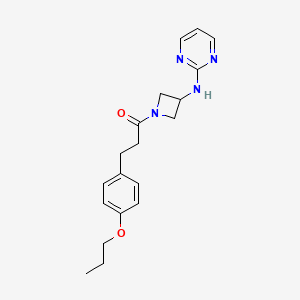
3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, also known as PPAP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PPAP is a synthetic compound that was first synthesized in 2011 by a group of researchers from the University of Michigan. Since then, several studies have been conducted to explore the various properties and potential applications of this compound.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Applications
A variety of synthesized pyrimidine-azetidinone analogs have shown significant potential in antimicrobial and antitubercular activities. Studies reveal that these compounds exhibit considerable efficacy against bacterial and fungal strains, including Mycobacterium tuberculosis. The synthesis approach often involves the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to the desired azetidinone analogs. These analogs are tested for their antimicrobial activity against a range of bacterial and fungal species, showing promising results that guide the design of new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Biochemical Activities
Research into pyrimidine and azetidinone derivatives extends into the exploration of their biochemical activities, including their role as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase. These activities are crucial for developing therapeutic agents targeting various diseases and conditions. The innovative synthesis methods and subsequent testing for enzyme inhibition highlight the versatility and potential of pyrimidine-azetidinone compounds in medicinal chemistry and drug design (Taslimi et al., 2018).
Anticancer and Antiproliferative Effects
Certain pyrimidine-azetidinone derivatives have been identified with potent antiproliferative properties, targeting specific cancer cell lines. The exploration of structure-activity relationships among these compounds facilitates the discovery of new antitumor agents. This research underscores the importance of molecular design in developing effective anticancer drugs, with some compounds exhibiting inhibitory effects on tubulin polymerization, leading to cell cycle arrest and apoptosis (Greene et al., 2016).
Photophysical Properties and Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives demonstrate their application in developing pH sensors and logic gates. These compounds' unique photophysical properties, including solid-state fluorescence and solvatochromism, open up new avenues for sensing applications and the development of novel colorimetric sensors (Yan et al., 2017).
Propiedades
IUPAC Name |
3-(4-propoxyphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-12-25-17-7-4-15(5-8-17)6-9-18(24)23-13-16(14-23)22-19-20-10-3-11-21-19/h3-5,7-8,10-11,16H,2,6,9,12-14H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONISMKIBNWAFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-1-[2-({[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2565304.png)
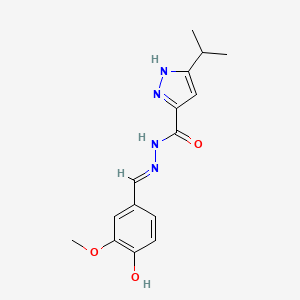
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B2565309.png)
![2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2565311.png)
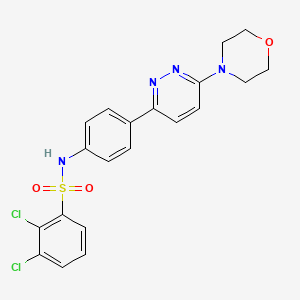
![2-[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2565313.png)
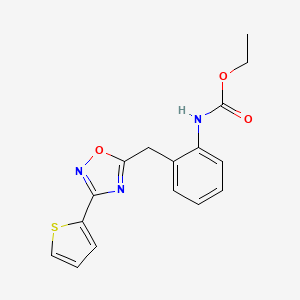
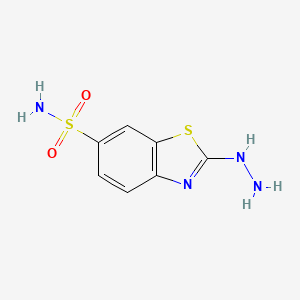
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2565318.png)

![2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2565324.png)
